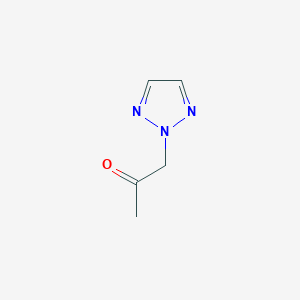

1-(2H-1,2,3-Triazol-2-YL)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Synthetic Route:

Starting Materials: Azide and alkyne.

Catalyst: Copper (I) phenylacetylide.

Solvent: Aqueous medium or a mixture of DMF and water.

Reaction Conditions: Room temperature, stirring for 6-10 hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

1-(2H-1,2,3-Triazol-2-YL)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, electrophiles.

Major Products:

- Oxidized triazole derivatives.

- Reduced triazole derivatives.

- Substituted triazoles .

Scientific Research Applications

Potential Applications

- Versatile Intermediate in Organic Synthesis The presence of the amino group enhances the compound's potential for further chemical modifications, making it a versatile intermediate in organic synthesis.

- Biological Activity Compounds containing triazole rings have been studied for their biological properties. 1-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one may exhibit various biological activities.

- Binding Affinity Interaction studies involving 1-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one typically focus on its binding affinity to biological targets such as enzymes and receptors.

1,2,3-Triazoles in biological and medicinal chemistry

H-1,2,3-triazole is a scaffold that is widely present in therapeutic agents, and has gained interest due to its medicinal chemistry applications . Some biologically active drugs include:

- A novel 1,2,3-triazole bearing antiepileptic drug known as Inovelon and Xilep .

- 1,2,3-Triazole thioether is more potent against HIV-1 strain .

- 1,2,3-Triazole-tethered sulfonamide–berberine hybrid compounds .

Anticancer Activity

Several studies highlight the anticancer potential of triazole derivatives . Some compounds have demonstrated activity against melanoma, colon, and breast cancer cell lines . For instance, one compound showed a wide-ranging ability to inhibit cell growth across six cancer cell lines . Another study synthesized 1,4-naphthoquinone-1,2,3-triazole hybrids and tested their anticancer activity on human cancer cell lines, with one compound showing notable cytotoxicity .

Other Activities

Mechanism of Action

1-(2H-1,2,3-Triazol-2-YL)propan-2-one can be compared with other triazole derivatives, such as:

1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another triazole derivative with significant antifungal activity, but differing in its selectivity and toxicity profile.

Uniqueness: this compound stands out due to its specific binding affinity to carbonic anhydrase-II and its potential as a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

- Fluconazole

- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol .

Conclusion

1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial production.

Biological Activity

1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazole ring that contributes to its biological activity. The triazole moiety is recognized for its ability to form hydrogen bonds and its stability under various conditions, making it an attractive scaffold in medicinal chemistry.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown potent inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

These findings suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, leading to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity. Some derivatives have been tested against common pathogens:

| Pathogen | Inhibition Activity |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

The antimicrobial effects are attributed to the ability of triazole compounds to disrupt cellular processes in bacteria .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition potential. For example, several synthesized triazole analogs exhibited moderate inhibition against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM. Notably, compounds showed binding interactions with the active site residues of the enzyme through molecular docking studies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The compound interacts with specific enzymes such as carbonic anhydrase-II and thymidylate synthase.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells.

- Antimicrobial Mechanisms : Disruption of bacterial cell functions leading to cell death.

Case Studies

Several studies have explored the efficacy of triazole derivatives in vitro and in vivo:

- Anticancer Study : A study reported that a series of triazole derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values as low as 1.1 µM. The mechanism was linked to thymidylate synthase inhibition .

- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial properties of synthesized triazole derivatives against E. coli and S. aureus, demonstrating their potential as therapeutic agents against bacterial infections .

- Enzyme Activity Assessment : A recent study evaluated a range of synthesized triazole analogs for their inhibitory effects on carbonic anhydrase-II, revealing promising candidates with significant activity compared to standard drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2H-1,2,3-Triazol-2-yl)propan-2-one, and what analytical methods validate its purity?

The synthesis of triazole-containing compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, analogous triazole derivatives are synthesized via regioselective N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by ketone functionalization . Characterization typically involves:

- NMR spectroscopy : To confirm regiochemistry (e.g., distinguishing 1,2,3-triazole substitution patterns).

- IR spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and triazole ring modes.

- Elemental analysis : Validation of stoichiometric purity (e.g., C, H, N content) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. For example, triazole derivatives exhibit pH-dependent tautomerism (1H vs. 2H forms), which alters NMR chemical shifts. Mitigation strategies include:

- Variable-temperature NMR : To assess dynamic equilibria.

- X-ray crystallography : Definitive structural assignment via SHELXL refinement, which resolves ambiguities in bond lengths and angles .

- Control experiments : Re-synthesis under anhydrous conditions to exclude hydrate formation .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Triazole derivatives often form twinned crystals or exhibit disorder due to rotational flexibility. SHELXL’s twin refinement tools (e.g., BASF parameter) and restraints for anisotropic displacement parameters are critical for accurate modeling. High-resolution data (≤1.0 Å) is recommended to resolve subtle electron density features .

Q. How can synthetic protocols be optimized to enhance regioselectivity in triazole functionalization?

Regioselectivity in triazole substitution depends on electronic and steric factors. For N2-selective arylation (as in related benzoic acid derivatives), Pd-catalyzed cross-coupling with aryl halides under inert atmospheres achieves >90% selectivity. Reaction monitoring via LC-MS and DFT calculations (e.g., Fukui indices) guide optimization .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for triazole-involved reactions. Key parameters include:

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(triazol-2-yl)propan-2-one |

InChI |

InChI=1S/C5H7N3O/c1-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |

InChI Key |

MFIDPICBNFOSHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1N=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.